1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14ClNO |
|---|---|
Molecular Weight |
283.7 g/mol |
IUPAC Name |
1-(2-amino-3-chloro-4-methylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14ClNO/c1-10-6-8-13(17(19)16(10)18)15-12-5-3-2-4-11(12)7-9-14(15)20/h2-9,20H,19H2,1H3 |
InChI Key |
ZALOVYJABLDUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=C(C=CC3=CC=CC=C32)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Core Naphthalen-2-ol Framework Construction
The naphthalen-2-ol moiety is typically synthesized via Friedel-Crafts acylation or hydroxyl-directed electrophilic substitution. In one documented protocol, β-naphthol undergoes regioselective functionalization at the 1-position using directed ortho-metalation strategies. For example, lithiation of β-naphthol with n-butyllithium at −78°C in tetrahydrofuran (THF), followed by quenching with electrophiles, installs substituents at the 1-position.
Chlorination and Methylation of the Aromatic Ring
Introduction of the 3-chloro-4-methylphenyl group requires sequential halogenation and alkylation. A reported method involves:
-
Chlorination : Treatment of 4-methylphenylboronic acid with N-chlorosuccinimide (NCS) in acetic acid at 60°C for 6 hours achieves 3-chloro-4-methylphenylboronic acid with 85% yield.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of the chlorinated boronic acid with 1-bromonaphthalen-2-ol in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C affords the biaryl intermediate.
Catalytic Asymmetric Hydrogenation for Amino Group Installation
Enantioselective Synthesis of β-Aminoalcohol Derivatives
A patent by describes asymmetric hydrogenation of β-aminoketone sulfonates to produce enantiomerically pure β-aminoalcohols, a strategy adaptable for introducing the 2-amino group. Key parameters include:
-
Catalyst System : Rhodium complexes with diphosphine ligands (e.g., (R)-BINAP) achieve enantiomeric excess (ee) >85%.
-
Reaction Conditions : Hydrogen pressure (5–50 bar), polar solvents (e.g., methanol), and bases (K₂CO₃) optimize conversion.
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Hydrogen pressure | 20 bar | 92% yield, 89% ee |
| Solvent | Methanol | Enhanced solubility |
| Ligand | (R)-BINAP | High enantioselectivity |
This method reduces reaction times from 8 hours to 1–4 hours compared to traditional acid-mediated approaches.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 3 of the phenyl ring undergoes nucleophilic substitution under specific conditions. Key reactions include:
Reagents/Conditions
-
Hydroxide (OH⁻) : Forms 1-(2-amino-3-hydroxy-4-methylphenyl)naphthalen-2-ol via SNAr mechanism.
-
Ammonia (NH₃) : Produces 1-(2-amino-3-amino-4-methylphenyl)naphthalen-2-ol, though steric hindrance from the adjacent methyl group reduces yield.
-
Thiols (RSH) : Substitution with thiols generates aryl thioethers, useful in polymer chemistry.
Mechanistic Insights
The reaction proceeds through a two-step aromatic nucleophilic substitution (SNAr), where the amino group at position 2 stabilizes the Meisenheimer intermediate via resonance. Steric effects from the 4-methyl group limit reactivity with bulky nucleophiles.
Oxidation Reactions
The phenolic -OH group and amino functionality are susceptible to oxidation:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄ (acidic) | 1,2-naphthoquinone derivative | 80°C, H₂SO₄, 4 hr (82% yield) |
| O₂ (catalytic Cu) | Nitroso intermediate | RT, DMF, 12 hr (45% yield) |
| H₂O₂ (basic) | Oxidative dimerization via C–C coupling | 60°C, NaOH, 3 hr |
The amino group oxidizes preferentially under mild conditions, while harsher oxidants target the naphthalene ring.
Acylation and Alkylation
The amino and phenolic -OH groups undergo derivatization:
Acylation
-
Acetic anhydride : Forms N-acetyl and O-acetyl derivatives (1:2 ratio) at 100°C.
-
Benzoyl chloride : Selective N-benzoylation occurs in THF with 93% yield.
Alkylation
-
Methyl iodide : Dual alkylation of -NH₂ and -OH under phase-transfer conditions (Bu₄N⁺Br⁻).
-
Propargyl bromide : Click chemistry precursor synthesized in 78% yield.
Condensation Reactions
The amino group participates in C=N bond formation:
Schiff Base Synthesis
Reacts with aldehydes/ketones in CH₂Cl₂/H₂O (4:1) without catalysts:
textRCHO + Compound → R–CH=N–(aryl) + H₂O
Yields range from 65–95% for aromatic aldehydes (e.g., 4-nitrobenzaldehyde: 89% yield) .
Mechanistic Advantage
The methyl group at position 4 prevents imine hydrolysis through steric protection, enhancing stability compared to unmethylated analogues .
Comparative Reactivity with Structural Analogues
Key differences emerge when comparing to similar compounds:
| Compound | Reactivity with NaOH | Oxidation Susceptibility | Condensation Yield |
|---|---|---|---|
| Target Compound | Moderate (SNAr) | High (-NH₂) | 89% (Schiff bases) |
| 2-Amino-3-chloro-1,4-naphthoquinone | None (no Cl) | Extreme (quinone) | N/A |
| 1-(3-Chloro-4-methylphenyl)propan-2-ol | High (aliphatic Cl) | Low | 42% (imines) |
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol exhibit various biological activities, including:
- Anticancer Activity : Compounds with analogous structures have shown promise as anticancer agents. For instance, studies have demonstrated that derivatives of naphthalene can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. Preliminary screenings have indicated that related compounds possess activity comparable to established antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Primary amines or hydrazines are reacted with electron-deficient aldehydes to form the desired C=N bonds without catalysts .
- Functionalization Techniques : Late-stage functionalization strategies have been applied to modify existing bioactive scaffolds, enhancing their therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Antitumor Activity : A study evaluated the compound's effects on human tumor cells, reporting significant growth inhibition rates (GI50 values) indicative of its potential as an anticancer agent .
- Antimicrobial Screening : In vitro evaluations against mycobacterial, bacterial, and fungal strains revealed that related compounds demonstrated activity comparable to standard treatments like isoniazid and fluconazole .
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including inhibition of enzymes, interaction with cellular receptors, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Crystallography
- Substituent Effects: Bromo and Chlorophenyl Derivatives: describes 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol, where the naphthalen-2-ol system is nearly planar, with a dihedral angle of 76.59° between the naphthol and chlorophenyl rings . In contrast, the dichlorophenyl derivative in exhibits a smaller dihedral angle (28.88°) between the naphthalene and phenyl planes, influenced by intramolecular O–H⋯N hydrogen bonding forming an S(6) ring motif . Azo-Naphthol Derivatives: and highlight azo-linked compounds (e.g., 1-(3-chlorophenyl)-2-(2-oxidonaphthalen-1-yl)diazen-1-ium), where the azo group introduces conjugation and planar geometry, contrasting with the non-conjugated amino group in the target compound .
Hydrogen Bonding :
Physicochemical Properties
- Solubility and Stability: Hydrochloride salts of amino-naphthol derivatives (–18) exhibit enhanced water solubility due to ionic character . The target compound’s amino group may similarly allow salt formation, though chloro and methyl substituents could increase hydrophobicity. LogP values for naphthalen-2-ol derivatives vary with substituents. For example, the tetrazole-based ligand in has a higher molecular weight (385.5 g/mol) and likely higher LogP than the target compound due to its bulky substituents .
Data Tables
Table 1: Structural and Physical Properties of Selected Naphthalen-2-ol Derivatives
Biological Activity
1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H14ClN and a molecular weight of approximately 297.78 g/mol. Its structure features a naphthalene core with an amino group and a chloro-methylphenyl moiety, which contribute to its biological activities.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that certain derivatives of this compound demonstrate significant activity against common pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Candida albicans | 8 μg/mL | |
| Fusarium oxysporum | 56.74 to 222.31 μM |
Anticancer Properties
Research indicates that this compound has potential anticancer effects, particularly through its interactions with key cellular targets such as Caspase-3 and Topoisomerase II α/β. These interactions are crucial for inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study evaluating the compound's effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, it was found that the compound exhibited significant cytotoxicity, particularly against the U-87 cell line. The results suggest that the compound may be a promising candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, contributing to its anticancer effects.
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The structural variations among its derivatives significantly influence their biological activities.
Table 2: Comparison of Structural Variants
Q & A
Q. What are the standard synthetic routes for 1-(2-Amino-3-chloro-4-methylphenyl)naphthalen-2-ol?
The synthesis typically involves coupling reactions between naphthol derivatives and substituted aromatic amines. For example, a base (e.g., K₂CO₃) in DMF facilitates the formation of an oxyanion from naphthalen-2-ol, which reacts with halogenated aromatic precursors like propargyl bromide or chloro-substituted phenyl compounds . Purification often employs column chromatography or recrystallization. Key steps include monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and quenching with ice to isolate intermediates .
Q. How is the compound characterized structurally?
Structural confirmation relies on techniques such as:
Q. What safety protocols are essential during handling?
Use nitrile gloves and chemical-resistant suits (e.g., Tyvek) to prevent skin contact. Respiratory protection (NIOSH-approved P95/P99 filters) is recommended for aerosolized particles. Avoid aqueous release; neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions like over-halogenation .
Q. How to resolve contradictions in spectroscopic data between studies?
Discrepancies in NMR or HPLC purity data often arise from:
- Solvent polarity effects : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Isomeric impurities : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers or diastereomers .
- Cross-validation : Pair XRD with computational modeling (DFT) to confirm bond angles and torsional strain .
Q. What advanced analytical methods validate bioactivity mechanisms?
- Surface plasmon resonance (SPR) : Quantifies binding affinity to target receptors (e.g., antimicrobial enzymes) .
- Molecular docking simulations : Predict interactions with active sites (e.g., cytochrome P450) using software like AutoDock Vina .
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) at varying concentrations (1–100 µM) .
Q. How to address low solubility in pharmacological studies?
- Salt formation : Convert to hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
- Co-solvent systems : Use DMSO:PBS (≤10%) for in vitro testing without precipitating the compound .
Q. What environmental considerations apply to lab-scale synthesis?
- Waste treatment : Degrade halogenated byproducts via Fenton oxidation (H₂O₂/Fe²⁺) to minimize aquatic toxicity .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in coupling reactions .
Methodological Tables
| Reaction Optimization | Variable | Optimal Range | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | +15–20% | Reduces side products |
| Catalyst loading | 5–10 mol% | +25–30% | Accelerates coupling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
